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Compound of Interest

Compound Name:
1-Chloro-4-

(methoxymethyl)benzene

Cat. No.: B1589812 Get Quote

This guide provides an in-depth technical overview of 1-Chloro-4-(methoxymethyl)benzene
(CAS No. 1195-44-4), a versatile aromatic building block. Designed for researchers, medicinal

chemists, and process development scientists, this document elucidates the compound's

synthesis, structural characteristics, reactivity, and potential applications, grounding theoretical

principles in practical, field-proven insights.

Molecular Identity and Physicochemical Landscape
1-Chloro-4-(methoxymethyl)benzene, also known as p-chlorobenzyl methyl ether, is a

disubstituted benzene derivative featuring a chloro substituent and a methoxymethyl group in a

1,4 (para) arrangement. This specific substitution pattern imparts a unique combination of

stability and reactivity, making it a valuable intermediate in multi-step organic synthesis.

A critical aspect of its identity is the differentiation from its common structural isomers, whose

distinct properties can be a source of confusion. The placement of the oxygen atom is the key

differentiator:

1-Chloro-4-(methoxymethyl)benzene (Target Molecule): The ether linkage is on the

benzylic carbon (Ar-CH₂-O-CH₃).

1-(Chloromethyl)-4-methoxybenzene: The ether is on the aromatic ring, and the chlorine is

on the benzylic carbon (CH₃-O-Ar-CH₂-Cl). This isomer is a potent lachrymator and highly

corrosive.
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1-Chloro-4-methoxybenzene (p-Chloroanisole): Both the chloro and methoxy groups are

directly attached to the aromatic ring (CH₃-O-Ar-Cl).

Understanding these structural nuances is paramount for sourcing the correct material and

predicting chemical behavior.

Core Properties
A summary of the key physicochemical properties for 1-Chloro-4-(methoxymethyl)benzene is

presented below.

Property Value Source(s)

CAS Number 1195-44-4 [1][2]

Molecular Formula C₈H₉ClO [1]

Molecular Weight 156.61 g/mol [1]

Appearance Light yellow to yellow liquid Vendor Data

IUPAC Name
1-chloro-4-

(methoxymethyl)benzene
[1][2]

Synonyms
p-chlorobenzyl methyl ether, 4-

chlorobenzyl methyl ether
[1]

XLogP3 (Computed) 2.5 [1]

Storage Conditions
Room temperature, sealed in a

dry environment
Vendor Data

Synthesis and Purification Strategy
While numerous suppliers offer this compound, understanding its synthesis is crucial for

process development and impurity profiling. A robust and common method for preparing

benzylic ethers is the Williamson ether synthesis, which is highly adaptable for this target. The

causality behind this choice lies in the high reactivity of the benzylic position and the

commercial availability of starting materials.
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Two primary, logically sound pathways are proposed:

From 4-Chlorobenzyl Alcohol (Nucleophilic Substitution on Methyl Halide): This is often the

preferred route due to the lower toxicity of methyl iodide or sulfate compared to reagents like

sodium methoxide in excess.

From 4-Chlorobenzyl Chloride (Alkoxide Nucleophilic Substitution): This route is also highly

effective, leveraging the reaction between a strong nucleophile (methoxide) and an

electrophilic benzylic halide.

The logical flow for the synthesis and purification is depicted below.
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Sodium Methoxide)
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(Rotary Evaporation)
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Column Chromatography)

end

Final Product:
1-Chloro-4-(methoxymethyl)benzene
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Caption: General workflow for synthesis and purification.
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Detailed Experimental Protocol (Exemplary)
The following protocol describes the synthesis from 4-chlorobenzyl chloride. This method is

self-validating through in-process controls (TLC) and final product characterization.

Materials:

4-Chlorobenzyl chloride (1 equiv.)

Sodium methoxide (1.2 equiv.)

Anhydrous Methanol (as solvent)

Diethyl ether

Saturated aqueous NH₄Cl solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add anhydrous methanol. Cool the flask to 0 °C in an ice bath.

Methoxide Preparation: Carefully add sodium methoxide to the cold methanol and stir until

fully dissolved. Rationale: The dissolution is exothermic; pre-cooling prevents excessive

temperature rise.

Substrate Addition: Add 4-chlorobenzyl chloride dropwise to the stirred methoxide solution

over 15-20 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition controls

the exothermic reaction and minimizes side-product formation.

Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir

for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.
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Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding

saturated aqueous NH₄Cl solution. Rationale: This neutralizes the excess sodium

methoxide.

Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water,

then shake to extract the product into the organic layer. Separate the layers and extract the

aqueous layer again with diethyl ether.

Workup - Washing: Combine the organic layers and wash sequentially with water and then

brine. Rationale: Washing removes residual methanol and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil by vacuum distillation or flash column

chromatography on silica gel to yield 1-Chloro-4-(methoxymethyl)benzene as a clear to

light-yellow oil.

Structural Elucidation and Spectroscopic Analysis
Confirming the structure and purity of the final compound is non-negotiable. A combination of

NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive

characterization. While a public, peer-reviewed full data set for this specific compound is not

readily available, its spectral properties can be reliably predicted based on established

principles and distinguished from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The key to NMR identification is the unique set of signals corresponding to the methoxymethyl

moiety and the para-substituted aromatic ring.
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Nucleus

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment &
Rationale

¹H NMR ~7.30 Doublet (d) 2H

Aromatic protons

ortho to the

chloro group

(AA'BB' system)

~7.25 Doublet (d) 2H

Aromatic protons

ortho to the

methoxymethyl

group (AA'BB'

system)

~4.45 Singlet (s) 2H

Benzylic protons

(-CH₂-O-).

Deshielded by

the adjacent

oxygen.

~3.35 Singlet (s) 3H

Methyl protons (-

O-CH₃). Typical

for a methyl

ether.

¹³C NMR ~137 Quaternary (C) -

Aromatic carbon

attached to the -

CH₂OCH₃ group

(ipso-carbon).

~133 Quaternary (C) -

Aromatic carbon

attached to the

Cl atom (ipso-

carbon).

~129.5 Tertiary (CH) -

Aromatic

carbons ortho to

the -CH₂OCH₃

group.
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~128.5 Tertiary (CH) -

Aromatic

carbons ortho to

the Cl atom.

~74 Secondary (CH₂) -
Benzylic carbon

(-CH₂-O-).

~58 Primary (CH₃) -
Methyl carbon (-

O-CH₃).

Distinguishing from Isomers:

1-(Chloromethyl)-4-methoxybenzene would show a methoxy signal at ~3.8 ppm (Ar-OCH₃)

and a chloromethyl signal at ~4.6 ppm (Ar-CH₂Cl).

1-Chloro-4-methoxybenzene would lack any benzylic proton or carbon signals, showing only

aromatic signals and a methoxy signal at ~3.8 ppm.

Mass Spectrometry (MS)
Experimental GC-MS data are available for this compound.[1] The fragmentation pattern is a

key identifier.

Molecular Ion (M⁺): A peak will be observed at m/z ≈ 156. The characteristic isotopic pattern

for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is definitive.

Key Fragment: The most prominent fragment is typically the tropylium-like ion resulting from

the loss of the methoxy group (-OCH₃), giving a strong peak at m/z = 125 (the p-chlorobenzyl

cation). This fragmentation is highly diagnostic.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides confirmation of key functional groups.
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Wavenumber (cm⁻¹) Intensity Vibration Type & Rationale

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium-Strong
Aliphatic C-H stretch (from -

CH₂- and -CH₃ groups)

1150-1085 Strong

C-O-C stretch (Ether linkage).

This is a highly characteristic

band.

~1495, ~1450 Medium Aromatic C=C ring stretches

850-800 Strong
C-H out-of-plane bend,

indicative of 1,4-disubstitution

800-600 Medium-Strong C-Cl stretch

Chemical Reactivity and Synthetic Utility
The molecule possesses two primary sites of reactivity: the aryl chloride and the benzylic C-H

bonds. The methoxymethyl ether is generally stable under many reaction conditions, making it

an excellent spectator group or a stable structural element.
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C-C Bond Formation

Reaction Pathways

1-Chloro-4-(methoxymethyl)benzene

1. R-B(OH)₂
2. Pd Catalyst, Base

1. Mg, THF (Grignard Formation)
2. Electrophile (e.g., Ketone)

3. H₃O⁺ workup

Suzuki Coupling Product
(Biaryl derivative)

Grignard Reaction Product
(e.g., Tertiary Alcohol)

Pd-Catalyzed
Cross-Coupling

Organometallic
Nucleophilic Addition

Click to download full resolution via product page

Caption: Key reaction pathways for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride moiety is a suitable substrate for various palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of

modern medicinal chemistry for constructing biaryl structures.

Causality: The reaction works by the catalytic cycle involving oxidative addition of the

palladium(0) catalyst into the C-Cl bond, followed by transmetalation with an activated boronic

acid derivative and reductive elimination to form the new C-C bond.[3][5] While aryl chlorides

are less reactive than bromides or iodides, modern catalyst systems (e.g., using electron-rich,

bulky phosphine ligands like XPhos or SPhos) enable efficient coupling.

Synthetic Utility: This allows for the direct connection of the 4-(methoxymethyl)phenyl scaffold

to a wide array of other aromatic, heteroaromatic, or vinyl groups, providing a rapid route to
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increase molecular complexity.

Formation and Reaction of Organometallic Reagents
The aryl chloride can be converted into a Grignard reagent by reacting with magnesium metal

in an anhydrous ether like THF.[6][7][8]

Causality: The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the

carbon atom from electrophilic to highly nucleophilic (carbanionic character). This "umpolung"

is a powerful synthetic transformation.

Synthetic Utility: The resulting Grignard reagent, 4-(methoxymethyl)phenylmagnesium chloride,

is a potent nucleophile and strong base. It can react with a wide range of electrophiles:

Aldehydes/Ketones: To form secondary/tertiary alcohols.

Esters: To form tertiary alcohols after double addition.[7]

CO₂: To form the corresponding benzoic acid derivative.

This pathway is fundamental for introducing the 4-(methoxymethyl)phenyl group onto carbonyl-

containing molecules.

Applications in Drug Discovery and Development
1-Chloro-4-(methoxymethyl)benzene is not an active pharmaceutical ingredient (API) itself

but serves as a valuable starting material or intermediate. Its structure contains motifs

commonly found in drug candidates.

Scaffold for Biaryl Compounds: As detailed in the Suzuki coupling section, this molecule is

an ideal starting point for synthesizing biaryl compounds. The biaryl motif is a privileged

structure in medicinal chemistry, found in drugs targeting enzymes (e.g., kinases) and

receptors where the two aromatic rings can occupy distinct binding pockets.

Introduction of a Stable, Lipophilic Group: The 4-(methoxymethyl)phenyl group provides a

moderately lipophilic and metabolically stable fragment. The ether linkage is generally more

resistant to metabolic cleavage than an ester or an unsubstituted benzyl group. This can be

used to occupy hydrophobic pockets in a protein target.
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Vector for Further Functionalization: The chloro group serves as a versatile "handle." Beyond

the cross-coupling reactions discussed, it can be subjected to nucleophilic aromatic

substitution (under harsh conditions or if activated by other groups), Buchwald-Hartwig

amination, or reduction to afford the parent (methoxymethyl)benzene.

Safety, Handling, and Disposal
Proper risk assessment is mandatory before handling any chemical. While a specific,

comprehensive SDS for 1-Chloro-4-(methoxymethyl)benzene is not widely published, the

available data and structural alerts warrant significant caution.

Known Hazards:

GHS Classification: At least one supplier indicates the GHS07 symbol, signifying

"Harmful/Irritant."[2]

Cautionary Data from Isomer (1-(Chloromethyl)-4-methoxybenzene, CAS 824-94-2): As a

precautionary measure, the hazards associated with the highly reactive isomer, 4-

methoxybenzyl chloride, should be considered as a potential risk profile until specific data for

the target compound becomes available. This isomer is classified as:

Corrosive: Causes severe skin burns and eye damage.[9]

Lachrymator: Causes tearing.[9]

Toxic: May cause severe injury upon inhalation, ingestion, or skin contact.[9]

Handling Recommendations: Based on this information, 1-Chloro-4-
(methoxymethyl)benzene must be handled with the following engineering and personal

protective controls:

Ventilation: Always use this chemical inside a certified chemical fume hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-

retardant lab coat, and splash-proof safety goggles or a full-face shield.

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

dispose of it down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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